6,11-Dipentylhexadecane
Description
Based on its name, this compound is likely a branched alkane with a hexadecane backbone (16 carbon chain) and two pentyl groups attached at the 6th and 11th positions.
Properties
CAS No. |
15874-03-0 |
|---|---|
Molecular Formula |
C26H54 |
Molecular Weight |
366.7 g/mol |
IUPAC Name |
6,11-dipentylhexadecane |
InChI |
InChI=1S/C26H54/c1-5-9-13-19-25(20-14-10-6-2)23-17-18-24-26(21-15-11-7-3)22-16-12-8-4/h25-26H,5-24H2,1-4H3 |
InChI Key |
PNYSRXNTUVFUNI-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCC)CCCCC(CCCCC)CCCCC |
Canonical SMILES |
CCCCCC(CCCCC)CCCCC(CCCCC)CCCCC |
Other CAS No. |
15874-03-0 |
Synonyms |
6,11-Dipentylhexadecane |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,11-Dipentylhexadecane typically involves the alkylation of hexadecane with pentyl halides in the presence of a strong base. The reaction conditions often include:
Reagents: Hexadecane, pentyl halides (e.g., pentyl bromide), and a strong base (e.g., sodium hydride).
Solvent: Anhydrous ether or tetrahydrofuran (THF).
Temperature: The reaction is usually carried out at room temperature to slightly elevated temperatures.
Industrial Production: Industrial production methods may involve continuous flow reactors to ensure efficient mixing and reaction control.
Chemical Reactions Analysis
6,11-Dipentylhexadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to yield alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the pentyl groups can be replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
6,11-Dipentylhexadecane has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: Investigated for its potential effects on biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the formulation of lubricants and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6,11-Dipentylhexadecane involves its interaction with molecular targets through hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The pathways involved include lipid metabolism and membrane-associated processes .
Comparison with Similar Compounds
Below is a comparative analysis based on structural analogs and inferred properties:
Table 1: Structural Comparison of Selected Branched Alkanes
| Compound Name | Backbone Chain Length | Substituent Groups | CAS Number | EPA Reference ID |
|---|---|---|---|---|
| 6,11-Dipentylhexadecane | 16 carbons | Two pentyl groups | Not provided | Not available |
| 6-Phenyldodecane | 12 carbons | Phenyl group | 2719-62-2 | 52450145 |
| 6-Phenyltetradecane | 14 carbons | Phenyl group | 4534-55-8 | 52450244 |
| 6-Phenyltridecane | 13 carbons | Phenyl group | 4534-49-0 | 52450186 |
Key Observations :
Branching vs. Aromaticity: 6,11-Dipentylhexadecane features alkyl (pentyl) branches, which reduce crystallinity and enhance fluidity compared to linear alkanes. Alkyl branching generally lowers melting points and improves solubility in nonpolar solvents, whereas phenyl groups may elevate melting points due to π-π stacking interactions .
Chain Length Effects :
- Longer backbone chains (e.g., hexadecane vs. dodecane) increase molecular weight and van der Waals interactions, leading to higher boiling points and viscosity. For example, hexadecane (C₁₆H₃₄) boils at ~287°C, while dodecane (C₁₂H₂₆) boils at ~216°C. This trend likely extends to branched derivatives like 6,11-Dipentylhexadecane .
Functional Group Impact :
- The absence of electronegative atoms (e.g., chlorine, oxygen) in 6,11-Dipentylhexadecane distinguishes it from chlorinated analogs in (e.g., hexachlorocyclohexanes). Chlorinated compounds exhibit higher density, toxicity, and environmental persistence due to C-Cl bonds .
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